Octadecanamide, N-octadecyl-
Overview
Description
Octadecanamide, N-octadecyl-, also known as N-octadecylstearamide, is a long-chain fatty acid amide. It is derived from octadecanoic acid (stearic acid) and octadecanamine. This compound is characterized by its waxy solid form and is commonly used in various industrial applications due to its lubricating and anti-static properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecanamide, N-octadecyl-, can be synthesized through the reaction of octadecanoic acid with octadecanamine. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The process can be represented by the following reaction:
C17H35COOH+C18H37NH2→C17H35CONHC18H37+H2O
Industrial Production Methods: In industrial settings, the production of octadecanamide, N-octadecyl-, often involves the use of catalysts to increase the reaction rate and yield. The reaction is typically carried out in a solvent such as toluene or xylene under reflux conditions. The product is then purified through recrystallization or distillation to obtain the desired purity .
Types of Reactions:
Oxidation: Octadecanamide, N-octadecyl-, can undergo oxidation reactions, particularly at the amide nitrogen. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, under basic or acidic conditions depending on the nucleophile.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of octadecanamine.
Substitution: Formation of substituted amides depending on the nucleophile used.
Scientific Research Applications
Octadecanamide, N-octadecyl-, has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid bilayers and vesicles for studying membrane dynamics and drug delivery systems.
Medicine: Investigated for its potential use in drug delivery due to its ability to form stable vesicles and encapsulate therapeutic agents.
Industry: Utilized as a lubricant, anti-static agent, and in the production of coatings and plastics
Mechanism of Action
The mechanism of action of octadecanamide, N-octadecyl-, is primarily related to its ability to interact with lipid membranes. It can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the encapsulation and controlled release of therapeutic agents. The molecular targets include lipid membranes and associated proteins, influencing various cellular pathways .
Comparison with Similar Compounds
Octadecanamine (N-stearylamine): Similar in structure but lacks the amide bond, making it more basic and reactive.
Stearamide: Similar fatty acid amide but with a shorter alkyl chain, resulting in different physical properties.
N-(1,3,4-Trihydroxy-2-octadecanyl)octadecanamide: A more complex derivative with additional hydroxyl groups, offering different reactivity and applications
Uniqueness: Octadecanamide, N-octadecyl-, is unique due to its long alkyl chain and amide functionality, which confer specific physical and chemical properties. Its ability to form stable vesicles and interact with lipid membranes makes it particularly valuable in biomedical and industrial applications .
Properties
IUPAC Name |
N-octadecyloctadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWFNQUDPJTSAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065393 | |
Record name | Octadecanamide, N-octadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Octadecanamide, N-octadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13276-08-9 | |
Record name | N-Octadecyloctadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13276-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanamide, N-octadecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013276089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanamide, N-octadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanamide, N-octadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-octadecylstearamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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